Phenylhydrazine

Overview

Description

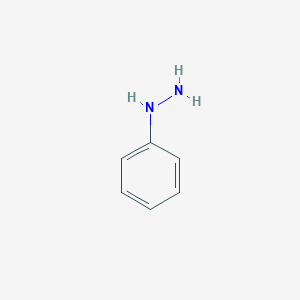

Phenylhydrazine (C₆H₅NHNH₂) is an organohydrazine derivative widely used in organic synthesis, enzymology, and analytical chemistry. It is synthesized via the reaction of aniline with sodium nitrite in acidic conditions, followed by reduction with sodium sulfite to yield this compound hydrochloride . This compound is notable for its role in forming hydrazones and osazones with carbonyl groups, enabling the characterization of sugars and ketones . Additionally, this compound serves as a precursor in synthesizing heterocyclic compounds like pyrazolones and indoles, which exhibit biological activity . Its ability to inhibit flavin-dependent enzymes and induce oxidative stress in biological systems further underscores its significance in biochemical research .

Preparation Methods

Fischer Phenylhydrazine Synthesis

The Fischer synthesis, first developed in the late 19th century, remains a foundational method for this compound production. This three-step process involves:

-

Diazotization of Aniline : Aniline reacts with sodium nitrite in hydrochloric acid at 0–5°C to form benzene diazonium chloride .

-

Reduction with Sodium Sulfite : The diazonium salt is reduced using excess sodium sulfite, yielding this compound sulfonic acid .

-

Acidic Hydrolysis : Hydrochloric acid hydrolysis liberates this compound, which is subsequently purified via crystallization .

A laboratory-scale protocol from LookChem details the use of 372 g aniline, 290 g sodium nitrite, and 2 L hydrochloric acid, achieving an 80–84% yield with a purity of 95–97% . Industrial adaptations of this method prioritize continuous diazotization reactors to enhance throughput, though challenges persist in managing exothermic reactions and byproduct formation (e.g., nitrous oxide) .

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Diazotization Temperature | 0–5°C |

| Reduction pH | 1–2 |

| Hydrolysis Temperature | 95–100°C |

| Yield | 80–84% |

| Purity | 95–97% |

Sodium Pyrosulfite Reduction Method

Patent CN102531953A introduces a streamlined approach using sodium pyrosulfite (Na₂S₂O₅) as a reducing agent, which significantly shortens reaction times. The method proceeds as follows:

-

Diazotization : this compound hydrochloride is diazotized with sodium nitrite at 7°C and pH 1–2 .

-

Reduction : Sodium pyrosulfite reduces the diazonium salt at 20°C and pH 7, completing the reaction in 30 minutes .

-

Hydrolysis and Purification : Hydrochloric acid hydrolysis at 97–100°C, followed by activated carbon treatment, yields this compound hydrochloride with 98.56% purity .

This method eliminates the need for sulfonic acid intermediates, reducing wastewater generation. The patent reports a 72% yield improvement over conventional techniques, attributed to the rapid reduction kinetics of sodium pyrosulfite .

Advantages :

-

Reaction time: 30 minutes (vs. 12–18 hours in traditional methods) .

-

Cost: Lower reagent consumption (64 g sodium pyrosulfite per 34.6 g starting material) .

Butanone Azine Condensation Route

Patent CN106831482A outlines a novel single-reactor synthesis using aniline, butanone azine, and hydrazine salts (sulfate or hydrochloride). The process operates at 90–130°C with a reflux ratio (R) of 0.5–20, producing this compound via in situ ammonia elimination .

Critical Steps :

-

Condensation : Aniline and butanone azine react under acidic conditions, with hydrazine salts catalyzing imine formation .

-

Distillation : Unreacted aniline and butanone azine are recycled, while this compound is collected at 240–245°C .

This method achieves a 98.7% yield with 99% purity, outperforming Fischer synthesis in efficiency. However, the high energy demand for distillation and catalyst costs may limit large-scale adoption .

Comparative Data :

| Parameter | Butanone Azine Method | Fischer Synthesis |

|---|---|---|

| Temperature | 90–130°C | 0–100°C |

| Reaction Time | 12–18 hours | 24–36 hours |

| Yield | 98.7% | 80–84% |

| Purity | 99% | 95–97% |

Hydrochloric Acid-Mediated Hydrolysis

A modified Fischer variant substitutes sulfuric acid with hydrochloric acid during hydrolysis, simplifying purification. The LookChem protocol specifies using 1 L of 25% sodium hydroxide to liberate this compound from its hydrochloride salt, followed by benzene extraction and vacuum distillation . This adjustment reduces sulfate byproducts, enhancing crystallinity and yield reproducibility .

Optimization Insights :

-

Crystallization : Cooling to 10–15°C maximizes product recovery .

-

Purity Control : Activated carbon (2 g/kg product) removes chromatic impurities .

Industrial-Scale Considerations

Modern this compound production favors sodium pyrosulfite and butanone azine methods due to their scalability and environmental benefits. Key industry metrics include:

| Metric | Sodium Pyrosulfite Method | Butanone Azine Method |

|---|---|---|

| Capital Cost | $2.5M (for 1,000 TPA) | $3.8M (for 1,000 TPA) |

| Operating Cost | $1,200/T | $1,500/T |

| Wastewater Generation | 5 m³/T | 8 m³/T |

| Energy Consumption | 850 kWh/T | 1,200 kWh/T |

Environmental regulations increasingly disfavor Fischer synthesis due to its high sulfur dioxide emissions, whereas sodium pyrosulfite systems integrate closed-loop scrubbing .

Chemical Reactions Analysis

Phenylhydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation:

- This compound can be oxidized to form phenyldiazene, which can further react to produce various oxidation products .

Reduction:

- This compound can be reduced to form hydrazones, which are intermediates in the synthesis of indoles and other compounds .

Substitution:

- This compound reacts with carbonyl compounds to form hydrazones, which are useful in the characterization of sugars and other aldehydes .

Common Reagents and Conditions:

- Oxidizing agents: Oxygen, peroxides.

- Reducing agents: Sodium sulfite, tin(II) chloride .

- Reaction conditions: Vary depending on the specific reaction, typically involving controlled temperatures and pH levels .

Major Products:

Scientific Research Applications

Analytical Chemistry

Detection of Phenylhydrazine:

this compound is often utilized in analytical chemistry for the detection of carbonyl compounds. A recent study developed a fluorescent probe that selectively detects this compound in real samples, demonstrating high sensitivity and specificity over other amines. This method employs an aldehyde recognition group, allowing for effective monitoring in environmental samples such as water .

| Method | Sensitivity | Selectivity | Application |

|---|---|---|---|

| Fluorescent Probe | High | Excellent | Water samples |

Pharmacological Applications

Therapeutic Uses:

this compound has been studied for its potential therapeutic effects, particularly in the context of hemolytic anemia. It induces oxidative stress in erythrocytes, leading to hemolysis, which can be used to model certain types of anemia in laboratory settings. This property has implications for understanding the mechanisms of drug-induced hemolysis and developing safer therapeutic agents .

Case Study: Hemolytic Activity

In a controlled study, this compound hydrochloride was administered to assess its effects on erythrocytes. The results indicated significant hemolysis at specific concentrations, providing insights into its pharmacodynamics and potential side effects when used therapeutically .

Agricultural Science

Nitrification Inhibition:

this compound hydrochloride has emerged as a promising nitrification inhibitor (NI) in agricultural soils. It targets hydroxylamine dehydrogenase (HAO), playing a crucial role in ammonia oxidation processes. Studies have demonstrated that this compound effectively reduces nitrification rates and alters the community structure of ammonia-oxidizing bacteria (AOB) and archaea (AOA), thereby enhancing nitrogen use efficiency in crops .

| Inhibitor Type | Target Enzyme | Effect on Nitrification |

|---|---|---|

| This compound | Hydroxylamine Dehydrogenase | Significant reduction |

| Dicyandiamide | Ammonia Monooxygenase | Moderate reduction |

Toxicological Studies

Genotoxicity and Safety Profile:

Research indicates that this compound possesses genotoxic properties, which raises concerns regarding its safety profile. Studies have shown that it can induce DNA damage in various animal models, including increased tumor incidence when administered over prolonged periods . The mechanism of toxicity is believed to involve the formation of reactive oxygen species and subsequent oxidative stress.

| Study Type | Findings |

|---|---|

| Micronucleus Test | Induced DNA damage |

| Long-term Exposure | Increased tumor incidence |

Mechanism of Action

Phenylhydrazine exerts its effects through various mechanisms:

Oxidative Hemolysis:

- Induces the formation of reactive oxygen species, leading to lipid peroxidation and oxidative degradation of red blood cell proteins .

- Converts oxyhemoglobin into methemoglobin and other hemoglobin breakdown products, causing hemolysis .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Hydrazines

Enzyme Inhibition and Mechanism

Phenylhydrazine acts as a "suicide inhibitor" of flavoenzymes like trimethylamine dehydrogenase (TMADH) and monoamine oxidase (MAO). It forms a covalent 4a-phenyldihydroflavin adduct, irreversibly inactivating the enzyme. Comparatively, phenyldiazene (C₆H₅N=NH), a product of this compound oxidation, inactivates TMADH more rapidly under anaerobic conditions .

- Aralkylhydrazines :

- Benzylhydrazine (C₆H₅CH₂NHNH₂) shows similar inhibition potency to this compound against MAO, with both forming flavin adducts.

- Phenylethylhydrazine (C₆H₅CH₂CH₂NHNH₂), however, undergoes rearrangement to form a hydrazone (phenylethylidene hydrazine), reducing its inhibitory efficacy by ~95% compared to this compound .

Key Mechanistic Insight : Electron-withdrawing substituents on the hydrazine aromatic ring enhance inhibition efficiency. For example, fluorinated phenylhydrazines exhibit stronger adsorption on metal surfaces due to increased electron density on the this compound moiety .

Biological Activity

Phenylhydrazine is an organic compound known for its significant biological activities, particularly in the context of inducing hemolytic anemia and its interactions with hemoglobin. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

This compound primarily induces hemolytic anemia through its oxidative stress on erythrocytes. The compound reacts with hemoglobin, leading to the formation of various products such as benzene, hydrogen peroxide, and superoxide anions. This reaction modifies the heme group in hemoglobin, resulting in the formation of N-phenylprotoporphyrin derivatives, which disrupt normal red blood cell function and survival .

Biological Effects

-

Induction of Hemolytic Anemia :

- This compound is widely used in experimental models to induce hemolytic anemia due to its ability to cause oxidative damage to red blood cells. The typical model involves administering this compound at a dose of 20 mg/kg body weight over two consecutive days, leading to significant reductions in erythrocyte counts and hemoglobin levels within a few days .

- Toxicological Effects :

- Impact on Adiposity :

Study 1: Hematopoietic Potential of Beta Vulgaris

A study investigated the protective effects of Beta vulgaris leaf extract against this compound-induced anemia in albino rats. The results demonstrated that the extract significantly restored erythrocyte parameters and maintained higher erythropoietin (EPO) concentrations compared to control groups. Key findings included:

- Table 1: Erythrogram Results Post-Treatment

| Treatment Group | RBC Count (million/μL) | Hemoglobin (g/dL) | Hematocrit (%) |

|---|---|---|---|

| Control | 7.5 | 15.0 | 45 |

| Diseased | 3.5 | 6.0 | 20 |

| Beta vulgaris Low Dose | 5.0 | 10.5 | 30 |

| Beta vulgaris High Dose | 6.8 | 14.0 | 42 |

The study concluded that Beta vulgaris extract could mitigate the adverse effects of this compound by enhancing erythropoiesis and reducing oxidative stress markers like malondialdehyde (MDA) .

Study 2: Toxicological Assessment

A comprehensive assessment highlighted that exposure to this compound vapors can lead to reduced erythrocyte counts and increased reticulocyte production in animal models. Notably, chronic exposure resulted in significant liver damage and elevated levels of methaemoglobinaemia .

Study 3: Embryonic Development Impact

Research using zebrafish embryos showed that this compound exposure led to dose-dependent embryonic toxicity characterized by developmental anomalies and increased apoptosis rates. This study provides insights into the teratogenic potential of this compound, emphasizing the need for caution in its use .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing phenylhydrazine in a laboratory setting?

this compound is typically synthesized via the reduction of phenyldiazonium salts under controlled conditions. A common protocol involves:

- Reacting aniline with nitrous acid (HNO₂) to form phenyldiazonium chloride.

- Reducing the diazonium salt with sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) in acidic medium.

- Distilling the product under reduced pressure (e.g., 127–130°C at 22 mmHg) to isolate this compound as a pale-yellow oil .

Key considerations include maintaining anhydrous conditions to prevent decomposition and using inert atmospheres to avoid oxidation.

Q. How is this compound utilized in analytical chemistry for identifying carbonyl compounds?

this compound reacts with aldehydes and ketones to form phenylhydrazones, which are crystalline derivatives used for identification. Methodological steps include:

- Mixing the carbonyl compound with excess this compound in acidic ethanol.

- Heating gently to form precipitates, which are filtered and recrystallized for melting-point determination.

This method is particularly effective for distinguishing between structurally similar aldehydes (e.g., glucose vs. fructose derivatives) .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

Due to its toxicity and potential carcinogenicity, strict safety measures are required:

- Use fume hoods and personal protective equipment (gloves, lab coats).

- Avoid skin contact; this compound can cause systemic toxicity (SYS-DIR) and sensitization (SEN) .

- Store in amber glass under inert gas to prevent photodegradation. Analytical methods, such as NIOSH Method 3518, recommend 0.1 M HCl as a collection medium for air sampling .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in hemolytic anemia models?

this compound induces oxidative stress in erythrocytes by generating superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), leading to:

- ATP depletion via oxidation of glucose-6-phosphate dehydrogenase (G6PD), critical for redox balance .

- Hemoglobin denaturation into hemichromes, which cluster band 3 proteins, triggering phagocytosis .

Experimental validation involves measuring ATP levels (via luciferase assays) and tracking RBC clearance in murine models .

Q. How does this compound mediate the reduction of Np(VI) in nuclear fuel reprocessing?

In neptunium (Np) chemistry, this compound acts as a reductant via two pathways:

- Radical ion mechanism : this compound donates electrons to Np(VI), forming Np(V) and reactive intermediates (e.g., phenyldiazenyl radicals).

- Radical mechanism : Direct hydrogen transfer reduces Np(VI) to Np(V).

Density functional theory (DFT) studies show the rate-determining step involves N–H bond cleavage, with this compound outperforming alkyl derivatives due to aromatic stabilization .

Q. What experimental techniques are used to monitor this compound’s oxidation intermediates?

Key methods include:

- Spectrophotometry : Tracking absorbance at 280 nm (benzenediazonium ion) and 320 nm (stable products) .

- Oxygen consumption assays : Quantifying O₂ uptake during autocatalytic oxidation.

- Electron paramagnetic resonance (EPR) : Detecting phenylhydrazyl radicals. Superoxide dismutase (SOD) and catalase are used to confirm O₂⁻ and H₂O₂ roles .

Q. How does this compound inhibit lysyl oxidase, and what implications does this have for collagen/elastin studies?

this compound irreversibly inhibits lysyl oxidase by forming a covalent bond with its carbonyl cofactor (distinct from pyridoxal phosphate).

- Kinetic studies show a first-order inactivation rate () and competitive inhibition ().

- Radiolabeling with -phenylhydrazine confirms active-site modification, disrupting cross-linking in extracellular matrices .

Q. What methodologies elucidate this compound-induced hepatotoxicity in preclinical models?

- In vivo models : Wistar rats are dosed orally (50 mg/kg twice in 48 hours) to induce liver damage.

- Biomarkers : Serum ALT/AST levels and histopathology assess necrosis.

- Intervention studies : Co-administration with antioxidants (e.g., Moringa oleifera extract) reduces oxidative stress markers (MDA, SOD) .

Properties

IUPAC Name |

phenylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-8-6-4-2-1-3-5-6/h1-5,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOOXMFOFWEVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2, Array | |

| Record name | PHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0938 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2545-79-1 (monosulfate), 27140-08-5 (hydrochloride), 59-88-1 (mono-hydrochloride) | |

| Record name | Phenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021147 | |

| Record name | Phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylhydrazine appears as pale yellow crystals. Melting point 66 °F. Becomes an oily liquid. Toxic by ingestion, inhalation and skin absorption. Flash point 192 °F. Autoignition temperature 345 °F. Soluble in alcohol., Colorless to pale-yellow liquid or solid (below 67 degrees F) with a faint, aromatic odor; [NIOSH], COLOURLESS-TO-YELLOW OILY LIQUID OR CRYSTALS. TURNS RED-BROWN ON EXPOSURE TO AIR AND LIGHT., Colorless to pale-yellow liquid or solid (below 67 °F) with a faint, aromatic odor. | |

| Record name | PHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0938 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYLHYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/18 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenylhydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0499.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

471 °F at 760 mmHg (with decomposition) (USCG, 1999), 243.5 °C, decomp (760 mm Hg); 173.5 °C at 100 mm Hg; 148.2 °C at 40 mm Hg; 131.5 °C at 20 mm Hg; 115.8 °C at 10 mm Hg; 101.6 °C at 5 mm Hg; 71.8 °C at 1 mm Hg, 470 °F (decomposes), 470 °F (Decomposes) | |

| Record name | PHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYLHYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/18 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenylhydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0499.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

190 °F (USCG, 1999), 88 °C, 190 °F, 88 °C (closed cup), 88 °C c.c., 190 °F | |

| Record name | PHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0938 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYLHYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/18 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenylhydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0499.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slight (NIOSH, 2023), Sparingly sol petroleum ether, sol in dil acids. Miscible in alcohol, ether, chloroform, and benzene, Soluble in oxygenated, chlorinated, and aromatic solvents., Very soluble in acetone., In water, 1.27X10+5 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 14.5, Slight | |

| Record name | PHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0938 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenylhydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0499.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0978 (USCG, 1999) - Denser than water; will sink, 1.0978 at 20 °C/4 °C, Relative density (water = 1): 1.1, 1.1, 1.10 | |

| Record name | PHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0938 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYLHYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/18 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenylhydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0499.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.7 (air= 1), Relative vapor density (air = 1): 3.7 | |

| Record name | PHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0938 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.04 mmHg at 77 °F (NIOSH, 2023), 0.02 [mmHg], 0.026 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 10, 0.04 mmHg at 77 °F, (77 °F): 0.04 mmHg | |

| Record name | PHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0938 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYLHYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/18 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenylhydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0499.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Monoclinic prisms or oil, Colorless to pale yellow liquid or solid (below 67 degrees F). | |

CAS No. |

100-63-0 | |

| Record name | PHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine, phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/064F424C9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0938 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYLHYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/18 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine, phenyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MV882F48.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

68 °F (USCG, 1999), 19.5 °C, MP: 243-6 °C, decomposes; molecular wt 144.60 /Phenylhydrazine hydrochloride/, Liquid Molar Volume= 0.098820 cu m/kmol; IG Heat of Formation= 2.0350X10+8 J/kmol; Heat of Fusion at the Melting Point= 1.6429X10+7 J/kmol., 67 °F | |

| Record name | PHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0938 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYLHYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/18 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenylhydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0499.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.